Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride
Overview
Description
Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride is a chemical compound with the molecular formula C7H10N2O2S·HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride typically involves the reaction of 2-(methylamino)-1,3-thiazole-4-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often require refluxing the mixture to ensure complete esterification. The resulting product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups attached to the thiazole ring.
Scientific Research Applications
Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly those containing the thiazole ring.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of various chemicals, including dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: Another antineoplastic agent with a thiazole moiety.
Uniqueness
Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-8-7-9-5(4-12-7)3-6(10)11-2;/h4H,3H2,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXQHQLTDPDAML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)CC(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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